2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S3/c1-9-10(2)25-16-14(9)15(18-8-19-16)24-7-13(21)20-11-3-5-12(6-4-11)26(17,22)23/h3-6,8H,7H2,1-2H3,(H,20,21)(H2,17,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRXIXOXZZBUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Thiolation
Heating 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with thiourea in dimethylformamide (DMF) at 80°C for 4 hours generates 4-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The reaction is quenched with ice-water, and the product is isolated via filtration (yield: 72–78%).
Phosphorus Pentasulfide (P2_22S5_55) Method
Alternatively, refluxing the pyrimidinone with PS in anhydrous xylene for 3 hours provides the thiolated derivative. This method offers higher purity (>95% by HPLC) but requires careful handling due to PS’s moisture sensitivity.
Analytical Data :
Thioether Linkage Formation with Bromoacetamide Intermediates
The thiol group undergoes nucleophilic substitution with α-haloacetamides to establish the thioether bridge. Two approaches are prevalent:
Direct Alkylation with Bromoacetyl Chloride
Reacting 4-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with bromoacetyl chloride in tetrahydrofuran (THF) and triethylamine (TEA) at 0–5°C yields 2-bromo-N-(4-sulfamoylphenyl)acetamide intermediate. The reaction is exothermic, requiring dropwise addition to minimize byproducts.
Coupling with Preformed Bromoacetamide
Alternatively, pre-synthesized 2-bromo-N-(4-sulfamoylphenyl)acetamide (prepared via amidation of 4-sulfamoylaniline with bromoacetyl chloride) is reacted with the thiolated pyrimidinone in ethanol at 50°C for 12 hours. Potassium carbonate (KCO) is added to deprotonate the thiol, enhancing nucleophilicity (yield: 65–70%).
Optimization Note :
Using polar aprotic solvents (e.g., DMF) increases reaction rate but may reduce selectivity. Ethanol balances reactivity and solubility while facilitating easy isolation.
Final Amide Bond Formation and Purification
The target compound is purified via recrystallization from ethanol-water (3:1) or column chromatography (silica gel, ethyl acetate/hexane 1:2). Key characterization data includes:
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HRMS (ESI+) : m/z 425.0982 [M+H] (calc. 425.0978 for CHNOS).
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NMR (DMSO-d) : δ 10.82 (s, 1H, NH), 8.02 (d, J = 8.6 Hz, 2H, Ar-H), 7.68 (d, J = 8.6 Hz, 2H, Ar-H), 4.22 (s, 2H, SCH), 2.46 (s, 3H), 2.52 (s, 3H).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiourea + Bromoacetamide | DMF, 80°C, 4 h | 72 | 90 |
| PS + Preformed Acetamide | Xylene, reflux, 3 h | 78 | 95 |
| Direct Alkylation | THF, 0–5°C, 2 h | 65 | 88 |
Key Observations :
-
The PS route offers superior purity but requires stringent anhydrous conditions.
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Preformed bromoacetamide reduces side reactions, enhancing yield.
Challenges and Mitigation Strategies
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Byproduct Formation : Oxidation of thiol to disulfide is minimized using nitrogen atmospheres and antioxidants (e.g., ascorbic acid).
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Solubility Issues : DMSO or DMF co-solvents improve reactant miscibility during thioetherification.
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Sulfamoyl Group Stability : Mildly acidic conditions (pH 5–6) prevent hydrolysis of the sulfonamide moiety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential antibacterial properties make it a candidate for the development of new antibiotics. Its ability to interact with biological targets can be studied to understand its mechanism of action.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide likely involves the inhibition of specific enzymes or receptors. The thienopyrimidine core can interact with enzyme active sites, while the sulfonamide group can mimic natural substrates, leading to competitive inhibition. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications on the Thieno[2,3-d]pyrimidine Core
The target compound’s 5,6-dimethylthieno[2,3-d]pyrimidine core distinguishes it from derivatives with additional substituents or altered oxidation states:
- 3-Ethyl-4-oxo substitution (): 2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylphenyl)acetamide introduces a 3-ethyl group and a 4-oxo moiety.
- 3-Phenyl-6-ethyl substitution (): The compound 2-((6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide features bulkier aryl and alkyl groups, which could sterically hinder target binding compared to the target compound’s simpler 5,6-dimethyl substitution .
Table 1: Key Structural Variations in Thieno[2,3-d]pyrimidine Derivatives
Linkage Variations: Thio (-S-) vs. Oxy (-O-)
The thioether linkage in the target compound contrasts with oxy-linked analogs:
- Oxy-linked analog (): N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide replaces sulfur with oxygen, reducing lipophilicity and altering metabolic pathways. The lower melting point (202–203°C vs. ~220°C for thio-linked pyrimidines) suggests differences in crystallinity .
- Thioether in benzothiazole derivatives (): Compounds like 2-(6-ethoxybenzothiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (m.p. 144.2°C) demonstrate that thio linkages in non-thienopyrimidine cores retain moderate solubility .
Acetamide Substituent Variations
The 4-sulfamoylphenyl group in the target compound contrasts with electron-withdrawing, bulky, or heteroaromatic substituents:
- 4-Nitrophenyl (): The nitro group (-NO₂) enhances electron-withdrawing effects but lacks hydrogen-bonding capacity compared to sulfamoyl (-SO₂NH₂) .
- Thiadiazolyl (): 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide replaces the phenyl group with a thiadiazole ring, introducing additional hydrogen-bond acceptors and altering solubility .
- Benzodioxin (): N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide features a fused benzodioxin system, which may improve membrane permeability due to increased lipophilicity .
Table 2 : Acetamide Substituent Comparison
Pharmacological and Physicochemical Insights
- Synthesis : Alkylation of thiolated pyrimidines with chloroacetamides (e.g., N-aryl-substituted 2-chloroacetamides) is a common method, as seen in and .
- Elemental analysis : Compounds like 2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () show <2% deviation in C, N, and S content, confirming synthetic precision .
Biological Activity
2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and other pharmacological activities.
Chemical Structure and Properties
The compound has the following structural formula:
Key properties include:
- Molecular Weight : 394.47 g/mol
- CAS Number : 421578-46-3
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 8
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Inhibition of COX Enzymes :
- In Vivo Studies :
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have shown that modifications in the thieno[2,3-d]pyrimidine core significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced COX inhibition compared to their electron-donating counterparts .
Comparative Biological Activity Table
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | ED50 (µM) |
|---|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 | 9.17 |
| Celecoxib | N/A | 0.04 ± 0.01 | N/A |
| Indomethacin | N/A | N/A | 9.17 |
Other Pharmacological Activities
In addition to its anti-inflammatory properties, the compound has been investigated for other biological activities:
- Antibacterial Activity : Some derivatives of thieno[2,3-d]pyrimidines have shown promising antibacterial effects against various pathogens.
- Anticancer Potential : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their potential as anticancer agents.
Case Studies and Research Findings
Several studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives in various biological assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
